Methyl 2-cyanonicotinate, also known as methyl 2-cyano-3-pyridinecarboxylate, is an organic compound derived from pyridine. It is a white crystalline solid with applications in various scientific fields, particularly organic synthesis [].
The molecule consists of a pyridine ring with a methyl group attached at the 2-position and a cyano group (C≡N) at the 3-position []. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the cyano group introduces an electron-withdrawing effect, influencing the reactivity of the molecule.
Methyl 2-cyanonicotinate serves as a versatile building block in organic synthesis. Here are some notable reactions:
CH3CNCH2COOMe + CH3CONH2 -> C8H6N2O2 + CO2 + H2O (Eq. 1)
Under acidic or basic conditions, the ester group (COOCH3) can be hydrolyzed to yield 2-cyanonicotinic acid.
The cyano group can participate in various substitution reactions, allowing for the introduction of different functionalities. For instance, treatment with strong bases can lead to the formation of acylated derivatives.